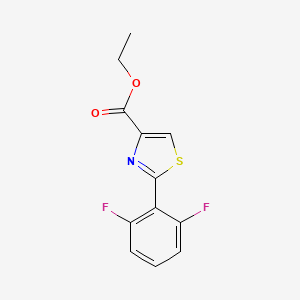

Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate

CAS No.: 1187056-38-7

Cat. No.: VC3302623

Molecular Formula: C12H9F2NO2S

Molecular Weight: 269.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187056-38-7 |

|---|---|

| Molecular Formula | C12H9F2NO2S |

| Molecular Weight | 269.27 g/mol |

| IUPAC Name | ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H9F2NO2S/c1-2-17-12(16)9-6-18-11(15-9)10-7(13)4-3-5-8(10)14/h3-6H,2H2,1H3 |

| Standard InChI Key | DDPCNNSTYGJTTL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F |

Introduction

Chemical Structure and Properties

Molecular Identity

Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate features a thiazole heterocyclic core with a 2,6-difluorophenyl substituent at the 2-position and an ethyl carboxylate group at the 4-position. The molecular formula of this compound is C₁₂H₉F₂NO₂S, with a calculated molecular weight of approximately 269.27 g/mol.

Structural Features

The compound incorporates several key structural elements:

-

A five-membered thiazole ring containing sulfur and nitrogen atoms

-

Two fluorine atoms at the 2 and 6 positions of the phenyl ring, creating a symmetrical substitution pattern

-

An ethyl ester moiety linked to the thiazole ring at the 4-position

Physical and Chemical Properties

Based on structural analysis, Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate likely possesses these properties:

| Property | Predicted Value/Characteristic |

|---|---|

| Physical Appearance | White to off-white crystalline solid |

| Solubility | Sparingly soluble in water; soluble in organic solvents (ethanol, methanol, DMSO, chloroform) |

| Melting Point | Approximately 85-95°C (estimated) |

| LogP | ~2.8-3.2 (indicating moderate lipophilicity) |

| pKa | ~3.5-4.5 for the carboxyl group after hydrolysis |

| UV Absorption | Maximum absorption likely around 250-270 nm |

Electronic Properties

The 2,6-difluorophenyl substituent creates distinct electronic effects:

-

The fluorine atoms exert strong electron-withdrawing effects through both inductive and resonance mechanisms

-

This substitution pattern causes reduced electron density in the phenyl ring

-

The ortho-positioned fluorine atoms likely create steric constraints that affect the rotational freedom between the phenyl and thiazole rings

Synthetic Methodology

General Synthetic Approaches

Several potential routes exist for synthesizing Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate:

Hantzsch Thiazole Synthesis

The most common approach would likely involve a modified Hantzsch thiazole synthesis, which proceeds through:

-

Reaction of 2,6-difluorobenzthioamide with ethyl bromopyruvate

-

Cyclization to form the thiazole ring

-

Dehydration to yield the final product

Gabriel Synthesis Variation

An alternative route might employ:

-

Preparation of an α-haloketone intermediate

-

Reaction with thiourea to form a thiazole intermediate

-

Introduction of the 2,6-difluorophenyl group via coupling reactions

-

Esterification to incorporate the ethyl carboxylate functionality

Reaction Conditions

Optimal reaction conditions would likely include:

-

Temperature range: 60-80°C

-

Solvent systems: Ethanol, tetrahydrofuran, or dimethylformamide

-

Catalysts: Lewis acids or bases depending on the specific step

-

Reaction time: 4-12 hours for key transformations

Purification Techniques

Purification of the final compound would typically involve:

-

Column chromatography (silica gel) using hexane/ethyl acetate gradient systems

-

Recrystallization from appropriate solvent combinations (ethanol/water)

-

High-performance liquid chromatography for analytical-grade purity

Chemical Reactivity

Functional Group Transformations

Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate can undergo several chemical transformations:

Ester Hydrolysis

The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid:

-

Basic conditions: NaOH or KOH in aqueous methanol/ethanol

-

Acidic conditions: Aqueous HCl or H₂SO₄ with heating

Nucleophilic Substitution

The thiazole ring, being electron-deficient, is susceptible to nucleophilic attack:

-

Potential regioselectivity at C-5 position

-

Enhanced by the electron-withdrawing effects of the 2,6-difluorophenyl substituent

Reduction Reactions

The ester functionality can be reduced:

-

Lithium aluminum hydride reduces to primary alcohol

-

Sodium borohydride shows selectivity for partial reduction

Stability Considerations

The compound likely exhibits:

-

High stability under neutral conditions

-

Moderate sensitivity to strong acids or bases due to potential hydrolysis

-

Resistance to oxidation under normal atmospheric conditions

-

Potential photosensitivity due to aromatic and heterocyclic components

Biological Activity and Applications

Antimicrobial Activity

Fluorinated thiazole derivatives often demonstrate antimicrobial properties. The 2,6-difluoro substitution pattern may confer:

-

Enhanced membrane permeability

-

Improved target binding affinity

-

Resistance to metabolic degradation

Anticancer Properties

Fluorinated thiazole compounds have shown promise in cancer research through:

-

Inhibition of cancer cell proliferation

-

Modulation of apoptotic pathways

-

Potential targeting of specific cancer-related enzymes

Structure-Activity Relationships

The specific positioning of fluorine atoms at 2,6-positions likely influences biological activity:

-

Creates a symmetrical electronic distribution

-

Potentially enhances binding to target proteins

-

May alter metabolism compared to other substitution patterns

Comparative Analysis

Structural Analogues Comparison

Table 1: Comparison of Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate with Structural Analogues

| Compound | Key Structural Differences | Expected Effect on Properties |

|---|---|---|

| Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate | Fluorine at para instead of ortho position | Different electronic distribution; altered dihedral angle between rings |

| 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid | Lacks ethyl ester group | Increased polarity; different solubility profile; potential for salt formation |

| Ethyl 2-phenylthiazole-4-carboxylate | No fluorine substituents | Reduced lipophilicity; different electronic properties; altered biological activity |

| Ethyl 2-(2,6-dichlorophenyl)thiazole-4-carboxylate | Chlorine vs. fluorine substitution | Increased molecular weight; different bond lengths; altered lipophilicity |

Electronic Effects

The 2,6-difluoro substitution pattern creates distinct electronic effects compared to other patterns:

-

Symmetrical electron withdrawal from both ortho positions

-

Potential restriction of rotation between thiazole and phenyl rings

-

Different field and resonance effects compared to meta or para substitutions

Metabolic Considerations

Fluorine substitution typically impacts metabolic stability:

-

Protection against oxidative metabolism at substituted positions

-

Altered recognition by metabolizing enzymes

-

Potential for different pharmacokinetic profiles compared to non-fluorinated analogues

Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy

Expected ¹H NMR features would include:

-

Thiazole H-5: singlet at approximately δ 8.0-8.2 ppm

-

Aromatic protons of the 2,6-difluorophenyl group: multiplet around δ 7.3-7.5 ppm

-

Ethyl CH₂: quartet at approximately δ 4.3-4.4 ppm

-

Ethyl CH₃: triplet at approximately δ 1.3-1.4 ppm

¹³C NMR would likely show:

-

Thiazole C-2: around δ 160-165 ppm

-

C-F carbons: doublets with large coupling constants (approximately 240-250 Hz)

-

Carbonyl carbon: approximately δ 160-165 ppm

Infrared Spectroscopy

Characteristic IR absorption bands would include:

-

C=O stretching: 1700-1730 cm⁻¹

-

C-F stretching: 1000-1100 cm⁻¹

-

Thiazole ring vibrations: 1400-1500 cm⁻¹

-

C-O stretching: 1200-1250 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would show:

-

Molecular ion peak at m/z 269 (M⁺)

-

Fragment ions corresponding to loss of ethoxy group (m/z 224)

-

Thiazole ring fragmentation patterns

Chromatographic Analysis

High-performance liquid chromatography (HPLC) analysis:

-

Reversed-phase C18 column

-

Mobile phase: acetonitrile/water gradient

-

UV detection at approximately 254-260 nm

-

Retention time dependent on specific conditions

Structure-Property Relationships

Electronic Distribution

The 2,6-difluoro substitution pattern creates:

-

Symmetrical electron density withdrawal from the phenyl ring

-

Altered π-electron distribution in the conjugated system

-

Specific dipole moment orientation

Conformational Analysis

The compound likely adopts specific conformations due to:

-

Steric effects of ortho fluorine atoms

-

Potential rotational barriers between the thiazole and phenyl rings

-

Electronic repulsions minimizing energy

Hydrophobic and Hydrophilic Interactions

The balance of hydrophobic and hydrophilic regions:

-

Fluorinated phenyl ring: contributes hydrophobicity

-

Thiazole nitrogen and sulfur: potential hydrogen bond acceptors

-

Carboxyl functionality: polar character and hydrogen bonding capability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume